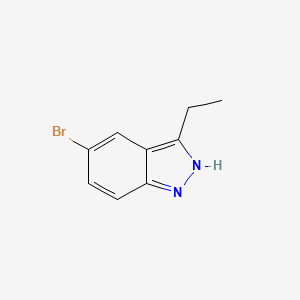

5-bromo-3-ethyl-1H-indazole

Description

5-Bromo-3-ethyl-1H-indazole is a brominated indazole derivative with an ethyl substituent at the 3-position. Indazoles are heterocyclic aromatic compounds featuring a fused benzene and pyrazole ring system. The bromine atom at position 5 and the ethyl group at position 3 confer distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and drug discovery.

Synthesis:

The compound can be synthesized via alkylation of 5-bromo-1H-indazole with ethyl bromide in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). This reaction typically yields both N-1 and N-2 ethyl-substituted isomers (e.g., 5-bromo-1-ethyl-1H-indazole and 5-bromo-2-ethyl-2H-indazole), which are separable via flash column chromatography .

Properties

IUPAC Name |

5-bromo-3-ethyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRBCMBSTWUHPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C=C(C=CC2=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670296 | |

| Record name | 5-Bromo-3-ethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864774-67-4 | |

| Record name | 5-Bromo-3-ethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864774-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-ethyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

5-Bromo-3-ethyl-1H-indazole, like many indazole derivatives, has been found to interact with a variety of biological targets. The primary targets of this compound are often kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation .

Mode of Action

The interaction of this compound with its targets often results in the inhibition, regulation, and/or modulation of these kinases . This can lead to changes in the activity of these kinases, thereby affecting the signaling pathways they are involved in. For instance, the inhibition of CHK1 and CHK2 kinases can play a role in the treatment of diseases such as cancer .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific targets of the compound. Given its interaction with kinases, it is likely that this compound affects pathways related to cell growth and proliferation . The inhibition of these kinases can disrupt these pathways, potentially leading to the suppression of disease progression in conditions such as cancer .

Pharmacokinetics

Like many indazole derivatives, it is likely to have good bioavailability due to its small size and ability to form hydrogen bonds .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its specific targets and the pathways they are involved in. For instance, the inhibition of CHK1 and CHK2 kinases can lead to the suppression of cell growth and proliferation, potentially resulting in the inhibition of disease progression in conditions such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and activity can be affected by factors such as temperature, pH, and the presence of other substances . Additionally, the compound’s action can also be influenced by the specific biological environment it is in, such as the type of cells or tissues it is interacting with .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-ethyl-1H-indazole, like other indazole derivatives, has been found to interact with various enzymes, proteins, and other biomolecules. These interactions are often due to the aromatic nature of the indazole nucleus, which allows it to bind with high affinity to multiple receptors.

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. For instance, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle.

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves a variety of biochemical interactions. For example, some indazole derivatives have been developed as inhibitors of CHK1 and CHK2 kinases.

Biological Activity

5-Bromo-3-ethyl-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound has the molecular formula CHBrN and features a bromine atom at the 5-position of the indazole ring. Its physical properties include:

Synthesis

The synthesis of this compound typically involves a multi-step process, often starting from readily available indazole derivatives. A common synthetic route includes:

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) for this compound has been reported as follows:

The compound exhibits selective antifungal activity against Cryptococcus neoformans, further expanding its therapeutic profile .

The biological activity of this compound is primarily mediated through its interaction with sphingosine-1-phosphate (S1P) receptors. These receptors are involved in numerous cellular processes such as:

- Cell proliferation

- Migration

- Immune response regulation

Activation of S1P receptors by this compound can lead to significant therapeutic effects in autoimmune diseases and chronic inflammatory conditions, including multiple sclerosis .

Case Study 1: Anti-Cancer Activity

In a study evaluating indazole derivatives, this compound was found to inhibit cell proliferation and migration in cancer cell lines. The compound demonstrated a significant reduction in matrix metalloproteinase (MMP) expression, which is crucial for cancer metastasis .

| Compound | Cell Line | IC50 (µM) | Effect on MMP Expression |

|---|---|---|---|

| 5-Bromo-3-Ethyl | A549 (Lung) | 10 | Decreased MMP9 |

| MDA-MB-231 (Breast) | 8 | Decreased MMP9 |

Case Study 2: Autoimmune Disorders

Research indicates that compounds similar to this compound can modulate immune responses by acting as S1P receptor agonists. This mechanism has been linked to reduced lymphocyte egress from lymphoid tissues, thereby decreasing inflammation and tissue damage in models of autoimmune diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most promising applications of 5-bromo-3-ethyl-1H-indazole is its potential as an anticancer agent. Recent studies have focused on synthesizing derivatives of indazole, including this compound, and evaluating their inhibitory effects on various cancer cell lines. For instance, a study reported that certain derivatives exhibited significant activity against human cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer), with IC50 values indicating effective inhibition at low concentrations .

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the modulation of apoptosis pathways and interference with cell cycle regulation. Specifically, compounds derived from this compound have been shown to inhibit Bcl2 family proteins and affect the p53/MDM2 pathway, suggesting a multi-target approach to cancer therapy .

Antimicrobial Properties

Anticandidal Activity

In addition to anticancer properties, this compound derivatives have demonstrated antimicrobial activity against various Candida species. A study highlighted that certain indazole derivatives exhibited broad-spectrum activity, particularly against Candida albicans, with some compounds showing effectiveness at concentrations as low as 100 µM . This positions this compound as a candidate for developing new antifungal agents.

Biological Studies

Enzyme Inhibition and Receptor Binding

this compound is also utilized in biological studies as a probe for investigating enzyme inhibition and receptor binding. Its structural features allow it to interact selectively with specific molecular targets, making it valuable for studying biological mechanisms and pathways .

Material Science

Synthesis of Novel Materials

The compound's unique electronic and optical properties facilitate its use in material science. Research has explored its application in synthesizing materials with tailored properties for electronic devices. The ability to modify the indazole structure opens avenues for creating new materials with enhanced performance characteristics .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A recent study synthesized various derivatives of this compound and evaluated their cytotoxic effects on multiple cancer cell lines. The results indicated that specific modifications led to enhanced activity, particularly against the K562 cell line, with the most promising compound exhibiting an IC50 value of 5.15 µM . This highlights the importance of structural optimization in enhancing therapeutic efficacy.

Case Study 2: Antifungal Efficacy

Another study focused on the anticandidal properties of indazole derivatives, including those based on this compound. The findings revealed that certain compounds effectively inhibited growth in both miconazole-susceptible and resistant strains of C. glabrata, suggesting potential for clinical applications in treating fungal infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

5-Bromo-1-ethyl-1H-indazole (N-1 Ethyl Isomer)

- Structure : Ethyl group at N-1.

- Spectral Data : CH₃ at δ 1.45 (vs. δ 1.62 in N-2 isomer); aromatic protons show distinct splitting patterns .

- Yield : 40% vs. 31% for the N-2 isomer due to regioselectivity challenges in alkylation .

- Applications : N-1 substituted indazoles are often explored as kinase inhibitors due to improved solubility.

6-Bromo-3-ethyl-1H-indazole

Halogen-Substituted Analogs

5-Bromo-3-chloro-1H-indazole

- Structure : Chlorine replaces the ethyl group at position 3.

- Boiling Point : Predicted 368.5°C (vs. lower volatility for ethyl-substituted analogs) .

5-Bromo-3-iodo-6-methyl-1H-indazole

Alkyl-Substituted Analogs

5-Bromo-3-isopropyl-1H-indazole

- Structure : Bulkier isopropyl group at position 3.

- Synthesis : Lower yield (e.g., 46% in similar routes) due to steric hindrance during alkylation .

- Solubility : Reduced aqueous solubility compared to ethyl analogs, impacting bioavailability.

5-Bromo-3,7-dimethyl-1H-indazole

Tautomeric and Multi-Substituted Derivatives

5-Bromo-2,6-dimethyl-2H-indazole

- Structure : Methyl groups at positions 2 and 6; exists in 2H-indazole tautomeric form.

- Stability : The 2H-tautomer may exhibit different hydrogen-bonding capabilities compared to 1H-indazoles .

3-Amino-5-bromo-1-methyl-1H-indazole

- Structure: Amino group at position 3 and methyl at N-1.

- Applications: Amino groups enable further functionalization (e.g., amide coupling) for drug discovery .

Discussion

- Electronic Effects : Electron-withdrawing groups (e.g., Br, Cl) at position 5 deactivate the ring, directing electrophilic substitutions to specific positions. Ethyl groups (electron-donating) at position 3 enhance nucleophilic reactivity .

- Steric Effects : Bulkier substituents (e.g., isopropyl) reduce reaction yields but improve target selectivity in medicinal applications .

- Tautomerism : 1H-indazoles are generally more stable than 2H-indazoles, influencing their utility in catalysis and binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.